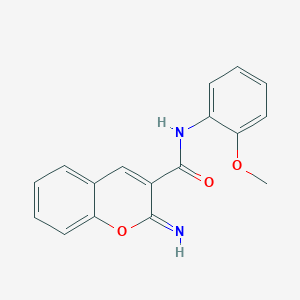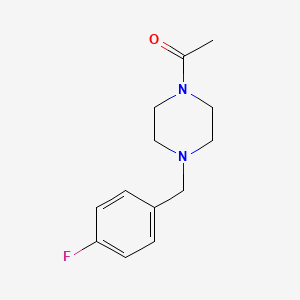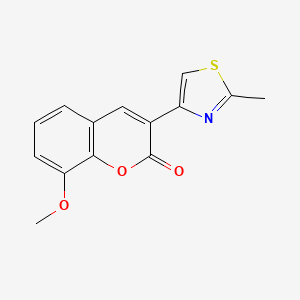
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It was first synthesized in the 1970s and has been extensively studied for its pharmacological properties.
作用机制
MCPP is a non-selective serotonin receptor agonist, which means it activates multiple serotonin receptors in the brain. It has a higher affinity for the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood, appetite, and thermoregulation. By binding to these receptors, N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide increases the activity of the serotonin system, leading to changes in behavior and physiology.
Biochemical and Physiological Effects:
The effects of this compound on the body are complex and depend on the dose and route of administration. At low doses, this compound has been shown to increase appetite and body temperature in animals and humans. It has also been found to induce anxiety-like behavior in rodents and humans. At higher doses, this compound can cause hallucinations, nausea, and vomiting.
实验室实验的优点和局限性
One advantage of using N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide in laboratory experiments is its well-established synthesis method and pharmacological properties. It has been extensively studied and is widely available for research purposes. However, one limitation of using this compound is its non-selective agonist activity, which can make it difficult to determine the specific effects of serotonin on behavior and physiology.
未来方向
There are several future directions for research on N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide. One area of interest is its potential as a treatment for anxiety disorders. Studies have shown that this compound can induce anxiety-like behavior in rodents and humans, which suggests that it may be a useful tool for studying the neurobiology of anxiety. Another area of interest is its potential as a tool for studying the role of the serotonin system in regulating appetite and thermoregulation. Finally, further research is needed to determine the specific effects of this compound on different serotonin receptors and how these effects contribute to its behavioral and physiological effects.
合成方法
The synthesis of N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide involves the reaction of 1-(2-chlorophenyl)piperazine with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound in its hydrochloride salt form. This synthesis method has been well-established and is widely used in research laboratories.
科学研究应用
MCPP has been extensively studied for its pharmacological properties and has been found to interact with various neurotransmitter systems in the brain. It has been used as a research tool to study the serotonin system, particularly the 5-HT2A and 5-HT2C receptors. N-(2-chlorophenyl)-4-methyl-1-piperazinecarboxamide has also been used to study the effects of serotonin on appetite, thermoregulation, and anxiety.
属性
IUPAC Name |
N-(2-chlorophenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-15-6-8-16(9-7-15)12(17)14-11-5-3-2-4-10(11)13/h2-5H,6-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMGIZFWVWHTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethyl-7-[2-(4-morpholinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5868380.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5868389.png)

![1-isonicotinoyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5868404.png)



![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5868436.png)

![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-3-ethyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5868463.png)



![N-(3-cyano-4,5-dimethyl-2-thienyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5868488.png)
